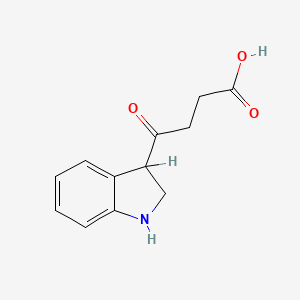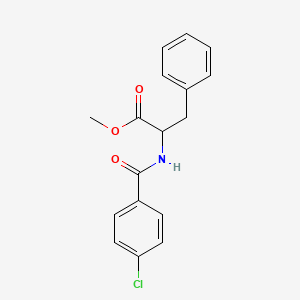
2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone
Übersicht
Beschreibung
2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone is a complex organic compound with a molecular formula of C20H22N2O3. This compound is characterized by the presence of both an indole and a dimethoxyphenethyl group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxyphenethylamine with an indole derivative under specific conditions. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
2-((3,4-Dimethoxyphenethyl)amino)-1-(1H-indol-3-yl)ethanone can be compared with other similar compounds, such as:
N-(3,4-dimethoxyphenethyl)-2-(1H-indol-3-yl)-2-oxoacetamide: This compound shares structural similarities but differs in its functional groups and overall molecular structure.
N-(3,4-dimethoxybenzyl)-N-ethylethanamine:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-19-8-7-14(11-20(19)25-2)9-10-21-13-18(23)16-12-22-17-6-4-3-5-15(16)17/h3-8,11-12,21-22H,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIVJHOMWGNXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC(=O)C2=CNC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395913 | |
| Record name | STK367825 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113369-28-1 | |
| Record name | STK367825 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Aminopentyl)-7-methylthieno[3,2-d]pyrimidin-4-one](/img/structure/B3821642.png)

![2-[(2-nitrobenzyl)thio]-1H-benzimidazole hydrobromide](/img/structure/B3821651.png)


![(8R*,9aS*)-2-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3821667.png)


![N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)](/img/structure/B3821693.png)
![3-(4-nitrophenyl)-N-[2-(2-pyridinyl)ethyl]acrylamide](/img/structure/B3821701.png)
![[5-(anilinomethylene)-4-oxo-2-thioxotetrahydro-3-thienyl]acetic acid](/img/structure/B3821708.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3821722.png)
![2-[[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid](/img/structure/B3821727.png)

